4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Overview
Description
GNE-6468 is a highly potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ or RORc). It has an EC50 value of 13 nM for HEK-293 cells and exhibits an EC50 of 30 nM for interleukin-17 in peripheral blood mononuclear cells . This compound is primarily used in scientific research to explore the role of RORγ in human biology, particularly in the context of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-6468 involves the creation of imidazo[1,5-a]pyridines and -pyrimidines, which are potent and selective RORγ inverse agonists . The specific synthetic routes and reaction conditions for GNE-6468 are detailed in the literature, but generally involve multiple steps of organic synthesis, including the formation of key intermediates and final coupling reactions .
Industrial Production Methods
These suppliers often provide custom synthesis services to produce the compound in the required quantities .
Chemical Reactions Analysis
Types of Reactions
GNE-6468 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GNE-6468 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving GNE-6468 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions include various derivatives of GNE-6468, which can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .
Scientific Research Applications
GNE-6468 has a wide range of scientific research applications, including:
Mechanism of Action
GNE-6468 exerts its effects by acting as an inverse agonist of RORγ. This nuclear receptor is a critical regulator in the production of the pro-inflammatory cytokine interleukin-17. By inhibiting RORγ, GNE-6468 suppresses the production of interleukin-17, thereby modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to GNE-6468 include:
XY018: An effective RORγ selective antagonist with an EC50 value of 190 nM.
JNJ-61803534: A potent and orally active RORγt inverse agonist with an IC50 value of 9.6 nM.
Vimirogant hydrochloride: A selective and orally active RORγt inhibitor with an IC50 value of 17 nM.
Uniqueness
GNE-6468 is unique due to its high potency and selectivity for RORγ, with an EC50 value of 13 nM for HEK-293 cells and 30 nM for interleukin-17 in peripheral blood mononuclear cells . Its favorable potency, selectivity, and physiochemical properties make it a valuable tool for exploring the role of RORγ in human biology and developing new therapeutic agents .
Properties
IUPAC Name |
4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKJPISDNWSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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